N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide” is a compound that has been mentioned in the context of various studies. For instance, it has been described in the in vitro and in vivo pharmacology of a novel TRPV1 antagonist, AMG 9810 . It has also been identified as a potent DprE1 inhibitor .
Synthesis Analysis
The synthesis of this compound or its analogues has been discussed in several studies. For example, a series of 6-dihydroxy-1H-benzo[d]imidazoles, which are analogues of the compound, were prepared as JNK3 inhibitors . The synthesis involved modifying the benzimidazole moiety with various aryl groups and hydroxylation .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as FT-IR and NMR . The structure was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide” are not explicitly mentioned in the search results, the compound has been synthesized and characterized in various studies .
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Therapeutics
The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, resulting in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Further treatment with different alkyl/aralkyl halides yielded N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These derivatives have been investigated as potential agents for treating Alzheimer’s disease. Cholinesterase enzyme inhibition studies suggest their therapeutic potential in managing this neurodegenerative disorder.
Antibacterial Activity
The compound has demonstrated antibacterial properties. In particular, it was effective against Bacillus subtilis (with 60.04% bacterial biofilm growth inhibition) and showed activity against Escherichia coli as well . Further research could explore its potential as an antibacterial agent.
Chiral Motifs in Medicinal Compounds
Chiral motifs derived from 2,3-dihydro-1,4-benzodioxane are widely utilized in diverse medicinal substances. Examples include prosympal, dibozane, piperoxan, and doxazosin. These compounds exhibit significant biological activities . Investigating the chiral properties of our compound may reveal additional therapeutic applications.
Enzyme Inhibition Studies
The synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were evaluated for their inhibition of cholinesterase and lipoxygenase enzymes. While their inhibition activity was moderate to weak, further exploration could uncover specific targets and applications .
Wirkmechanismus
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase, it may impactneurotransmission and inflammatory pathways .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.
Result of Action
Given its potential inhibitory effects on cholinesterases and lipoxygenase, it may lead to changes in neural signal transmission and inflammatory responses .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the context of neurodegenerative diseases . Additionally, more studies could be conducted to fully understand its physical and chemical properties, safety, and hazards.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-14(11-2-4-15-16(7-11)24-6-5-23-15)9-19-18(22)12-1-3-13-17(8-12)25-10-20-13/h1-4,7-8,10,14,21H,5-6,9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAGEDOFFJXUHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.